N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
Description
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is a pyrazole-based compound characterized by:
- A pyrazole ring substituted with a 4-fluorophenyl group at position 2.
- An N-methylamine moiety attached via a methyl group at position 3 of the pyrazole.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDBABZWGJOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
Chemistry
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine serves as a building block in organic synthesis. It is used in:
- Reagent for Organic Reactions : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the synthesis of more complex molecules.
- Chemical Intermediates : It is employed in the production of other industrial chemicals.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown its efficacy against various microbial strains.
- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways.
Medicine
The compound is being explored for its pharmaceutical potential:
- Drug Development : Ongoing research aims to identify its role as a therapeutic agent in treating specific diseases.
- Mechanism of Action : It interacts with molecular targets that may influence enzyme activity and receptor signaling pathways.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the efficacy of this compound against bacterial strains.
- Methodology : In vitro assays were conducted using standard microbial strains.
- Findings : The compound exhibited significant antibacterial activity, suggesting potential for development into an antimicrobial agent.
-
Inflammation Modulation Research
- Objective : To investigate the anti-inflammatory properties of the compound.
- Methodology : Cellular assays were performed to assess its impact on inflammatory markers.
- Findings : Results indicated a reduction in inflammatory cytokines, supporting further exploration for therapeutic applications.
Industrial Applications
In industry, this compound is utilized for:
- Advanced Material Production : Its unique properties make it suitable for creating specialized materials.
- Chemical Manufacturing : Acts as an intermediate in synthesizing various chemical products.
Mechanism of Action
The mechanism of action of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can modulate its pharmacokinetic properties. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Derivatives
Halogen substituents significantly influence electronic and steric properties. Key comparisons include:
Key Insights :
Functional Group Modifications
Variations in the amine group and additional substituents alter biological activity:
Key Insights :
Aromatic Ring Modifications
Additional aromatic rings influence conformational flexibility and receptor interactions:
Biological Activity
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine, with the CAS number 1287218-66-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The molecular formula of this compound is C11H12FN3, with a molecular weight of 205.23 g/mol. The structure includes a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN3 |
| Molecular Weight | 205.23 g/mol |
| CAS Number | 1287218-66-9 |
| Synonyms | 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine |
Research indicates that compounds similar to this compound may act as selective inhibitors of specific kinases, particularly p38 MAP kinase. This kinase is involved in various cellular processes, including inflammation and stress responses. Inhibiting this pathway can lead to significant therapeutic effects in diseases characterized by excessive inflammation or cellular stress responses .
Anticancer Properties
Studies have shown that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways. For instance, compounds structurally related to this compound have been identified as potent inhibitors of cancer cell proliferation in vitro. One study demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit p38 MAP kinase activity. This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments showed that this compound significantly decreased the viability of various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating strong potency against these cells .
- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis revealed decreased immune cell infiltration in treated tissues, further supporting its anti-inflammatory potential .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has highlighted the importance of the fluorophenyl group in enhancing biological activity. Modifications to this group can lead to variations in potency and selectivity against target kinases, providing insights for future drug design efforts .
Q & A
Q. What are the common synthetic routes for preparing N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine?
The compound can be synthesized via multi-step protocols involving condensation and alkylation reactions. For example, copper(I)-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) has been employed for structurally related pyrazole derivatives. Key reagents include copper(I) bromide and cyclopropanamine, with chromatographic purification (e.g., ethyl acetate/hexane gradients) yielding the final product . Similar methods for imidazopyridine derivatives involve controlled reduction of Schiff bases using sodium borohydride, highlighting the importance of reaction temperature and solvent selection .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Structural confirmation typically involves:
- NMR spectroscopy : Distinct H and C chemical shifts (e.g., δ 8.87 ppm for pyridyl protons in CDCl) .
- X-ray diffraction (XRD) : Crystallographic parameters (e.g., triclinic space group , Å, Å) refine bond lengths and angles. SHELXL software is widely used for refinement, achieving factors < 0.1 for high-resolution data .
- HRMS : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yields of fluorophenyl-pyrazole derivatives?
Low yields (e.g., 17.9% in copper-catalyzed reactions) may arise from side reactions or inefficient catalysis. Strategies include:
Q. How do substituents on the pyrazole ring influence crystal packing and intermolecular interactions?
Substituents like 4-nitrophenyl or trichlorophenyl groups introduce steric and electronic effects. For example:
- Bulky groups (e.g., 2,4,6-trichlorophenyl) increase dihedral angles between aromatic rings, altering - stacking.
- Electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding with amine groups, as seen in triclinic crystals with factors of 0.031 .
Q. What methodologies are used to correlate structural features with biological activity in related compounds?
- In vitro assays : Antimicrobial activity is evaluated via minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Structure-activity relationship (SAR) : Modifying the pyrazole’s 3-position (e.g., methyl vs. benzyl groups) impacts lipophilicity and target binding. For example, 4-hetarylpyrazoles show enhanced activity when substituted with electron-deficient aromatic rings .
Data Contradiction Analysis
Q. How can discrepancies in crystallographic data (e.g., bond lengths) between studies be resolved?
Variations in bond lengths (e.g., C–N vs. C–C) may arise from differences in data collection (e.g., temperature at 173 K vs. 295 K) or refinement protocols. To reconcile:
- Cross-validate using high-resolution synchrotron data.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions .
- Use consistent software (e.g., SHELXL) for refinement to minimize algorithmic bias .
Methodological Challenges
Q. What experimental precautions are critical for handling air-sensitive intermediates in pyrazole synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
